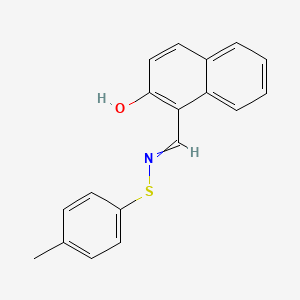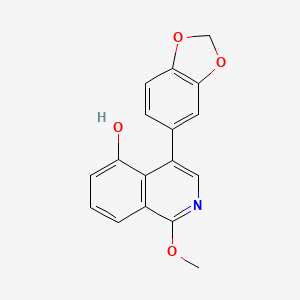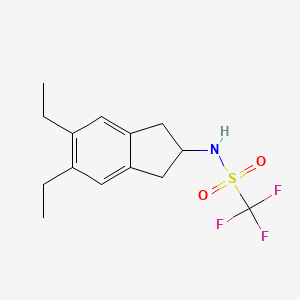
Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a diethyl-substituted indane ring, and a trifluoromethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- typically involves multiple steps. One common method starts with the protection of the amino group of 2-aminoindan, followed by acetylation of the ring. The acetyl group is then reduced to form a monoethyl derivative, which undergoes further acetylation and reduction to yield the diethyl derivative. Finally, the protecting group is removed by hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and regioselectivity, avoiding the use of deleterious reagents such as Grignard reagents or isoamyl nitrite .
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly used to modify the functional groups on the indane ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indane ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets. For instance, as a β2-adrenoceptor agonist, it binds to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This results in the relaxation of bronchial smooth muscles, providing relief in conditions like asthma .
類似化合物との比較
Similar Compounds
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride: An intermediate in the synthesis of β2-adrenoceptor agonists.
Indacaterol: A long-acting β2-adrenoceptor agonist used in the treatment of COPD.
Uniqueness
Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in medicinal chemistry and industrial applications.
特性
分子式 |
C14H18F3NO2S |
|---|---|
分子量 |
321.36 g/mol |
IUPAC名 |
N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C14H18F3NO2S/c1-3-9-5-11-7-13(8-12(11)6-10(9)4-2)18-21(19,20)14(15,16)17/h5-6,13,18H,3-4,7-8H2,1-2H3 |
InChIキー |
GMBFSRGDSVVZCO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C2CC(CC2=C1)NS(=O)(=O)C(F)(F)F)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062493.png)
![tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15062509.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B15062512.png)
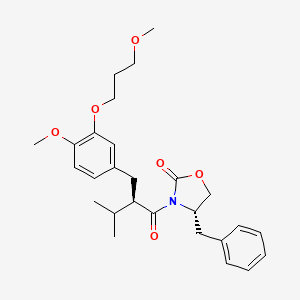
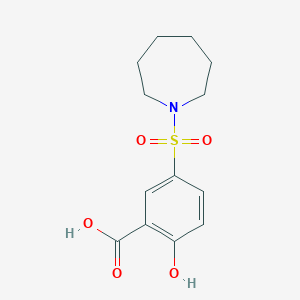
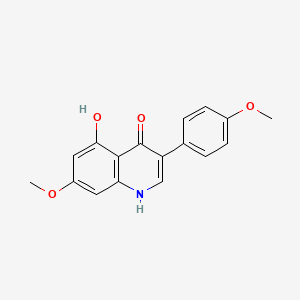

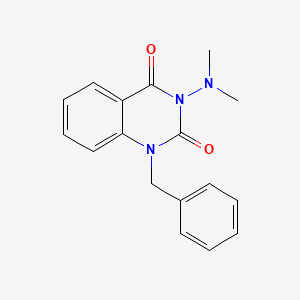

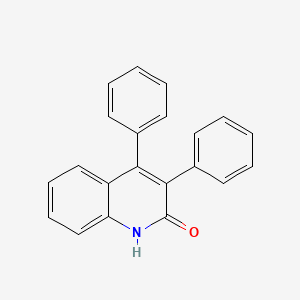
![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)
